ATP|AS (tetralithium salt)

Description

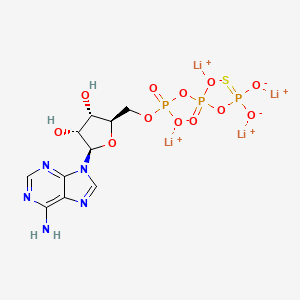

ATPγS (adenosine 5′-(γ-thio)triphosphate tetralithium salt) is a chemically modified ATP analog where a sulfur atom replaces the oxygen atom at the γ-phosphate group (Figure 1). This substitution confers resistance to hydrolysis by ATPases, making it a valuable tool for studying ATP-dependent processes without enzymatic degradation. ATPγS is widely used in kinase assays, receptor signaling studies (e.g., P2Y1 and P2X receptors), and DNA/RNA modification experiments .

Properties

Molecular Formula |

C10H12Li4N5O12P3S |

|---|---|

Molecular Weight |

547.1 g/mol |

IUPAC Name |

tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |

InChI |

InChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |

InChI Key |

DWQFDOIBOYDYKH-KWIZKVQNSA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Overview

ATPγS is synthesized through a multistep chemical modification of adenosine triphosphate (ATP). The critical step involves substituting the oxygen atom at the gamma phosphate position with sulfur, achieved via nucleophilic displacement using thiophosphate reagents. While detailed industrial synthesis protocols are proprietary, published data confirm that the final product is typically purified via ion-exchange chromatography to isolate the tetralithium salt form. The purity of commercially available ATPγS batches exceeds 85%, as verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Elemental Composition and Characterization

Elemental analysis of ATPγS tetralithium salt reveals the formula C₁₀H₁₀Li₄N₅O₁₂P₃S, with a molecular weight of 546.99 g/mol. Key characterization data include:

| Property | Value |

|---|---|

| Purity | ≥85% (HPLC) |

| Solubility in Water | ≥100 mg/mL (182.82 mM) |

| Storage Conditions | -20°C, desiccated, anhydrous |

These parameters ensure batch consistency and reproducibility in experimental applications.

Formulation Preparation for In Vitro and In Vivo Use

Solvent Systems for Aqueous Solutions

ATPγS exhibits limited solubility in pure aqueous buffers, necessitating the use of co-solvents. MedChemExpress protocols recommend sequential addition of solvents to achieve clear solutions:

- DMSO-Based Formulation

- SBE-β-CD Stabilized Solution

- Lipid-Compatible Formulation

Ultrasonication (20–40 kHz, 5–10 minutes) is critical to prevent precipitation during reconstitution.

In Vivo Dosing Preparation

For preclinical studies, ATPγS is formulated to ensure biocompatibility and bioavailability:

| Component | Concentration | Role |

|---|---|---|

| DMSO | 10% v/v | Primary solvent |

| PEG300 | 30–40% v/v | Solubility enhancer |

| Tween-80 | 1–5% v/v | Surfactant |

| Saline | Balance | Isotonicity adjustment |

This combination achieves final concentrations up to 5 mM without inducing hemolysis or tissue irritation.

Analytical Methods for Quality Control

Purity Assessment

HPLC with UV detection (λ = 259 nm) is the gold standard for quantifying ATPγS purity. A typical chromatographic protocol uses:

Functional Activity Validation

ATPγS bioactivity is confirmed via:

- P2 Receptor Agonism Assays : EC₅₀ = 5.52 μM at human P2Y₁₁ receptors.

- Enzyme Inhibition Studies : IC₅₀ = 50–100 μM for eIF4A RNA helicase activity.

Applications in Experimental Systems

Biochemical Assays

In studies of ATP-dependent enzymes, ATPγS serves as a nonhydrolyzable substrate. For example, in E. coli F₁F₀ ATP synthase assays, ATPγS supports proton pumping at 75% efficiency compared to ATP, with a Kₘ of 226 μM. Reaction buffers typically contain:

Pharmacological Studies

ATPγS attenuates inflammatory responses in murine models at 50–100 μM blood concentrations, reducing leukocyte infiltration by 48%. Intravenous formulations are administered at 10 mg/kg in 200 μL volumes.

Challenges and Mitigation Strategies

Hydrolysis in Biological Matrices

Despite its nonhydrolyzable design, ATPγS undergoes slow degradation in serum (t₁/₂ ≈ 3 hours). Strategies to enhance stability include:

Interference with Luciferase Assays

ATPγS competes with ATP in firefly luciferase systems, reducing luminescence signals by >99% at 1 mM concentrations. To circumvent this, assays are spiked with 2.5 μM exogenous ATP to maintain linear detection.

Chemical Reactions Analysis

Kinase Reactions and Phosphorylation Studies

ATPγS serves as a substrate in kinase-mediated phosphorylation, mimicking ATP’s role while producing thiophosphorylated products. Key findings include:

-

Stable Thiophosphorylation : The sulfur atom in ATPγS forms thiophosphate esters with target proteins, which resist dephosphorylation by phosphatases, enabling long-term tracking of phosphorylation states .

-

Enzyme Compatibility : It substitutes ATP in hexokinase, protein kinase A, and MAPK assays, with kinetic parameters (e.g., ) comparable to ATP in systems like eukaryotic initiation factor 4A (eIF4A) .

-

Structural Trapping : ATPγS stabilizes enzyme-substrate complexes for crystallography, as demonstrated in RecA protein-DNA filament studies .

Table 1: Comparison of ATPγS and ATP in Kinase Reactions

| Property | ATPγS | ATP |

|---|---|---|

| Hydrolysis Rate | Resistant (Non-hydrolyzable) | Rapidly hydrolyzed |

| Phosphorylation Product | Thiophosphorylated proteins | Phosphorylated proteins |

| (eIF4A) | ~12 μM (pH 8) | ~6 μM (pH 8) |

Enzyme Inhibition and Mechanistic Insights

ATPγS acts as a competitive inhibitor for ATP-dependent enzymes:

-

ATPase Inhibition : Binds irreversibly to ATPase active sites, blocking hydrolysis. Used to study helicases like RecA, where it reduces unwinding rates by >90% compared to ATP .

-

Allosteric Modulation : Induces conformational changes in Rubisco activase, enhancing intrinsic fluorescence and aggregation, indicative of altered enzyme dynamics .

P2 Purinergic Receptor Activation

ATPγS is a non-selective agonist for P2X and P2Y receptors, with distinct pharmacological effects:

-

P2Y11 Activation : Exhibits in human P2Y11 receptors, inducing calcium signaling and prostaglandin E2 release .

-

Inflammation Modulation : At 50–100 μM, it reduces lipopolysaccharide-induced lung inflammation in mice by 48–57% via P2 receptor-mediated pathways .

RNA and DNA Processing

ATPγS participates in nucleic acid metabolism:

-

RNA Unwinding : Serves as an energy source for eIF4A, facilitating RNA secondary structure resolution with comparable efficiency to ATP () .

-

DNA Repair : Stabilizes RecA-DNA complexes during homologous recombination, reducing unwinding angles by 11.5° per base pair compared to ATP .

Thiophosphorylation in Signal Transduction

The thiophosphate group enables unique downstream effects:

-

Persistent Signaling : Thiophosphorylated GPCRs (e.g., P2Y2) exhibit prolonged activity, resisting deactivation in airway epithelial IL-6 production studies .

-

Crosslinking Applications : Photo-clickable ATPγS derivatives map nucleotide interactomes in membrane proteomes, identifying >200 ATP-binding proteins in chemoproteomic screens .

Table 2: Biological Effects of ATPγS in Cellular Systems

| System | Concentration | Effect | Citation |

|---|---|---|---|

| Spinach Rubisco activase | 12 μM ↑ Fluorescence, aggregation | ||

| Mouse lung endothelium | 50–100 μM ↓ Neutrophil infiltration (48%) | ||

| Human P2Y11 receptors | 10 μM ↑ Ca²⁺ flux () |

Scientific Research Applications

ATP|AS (tetralithium salt), also known as Adenosine-5'-O-(3-thiotriphosphate) tetralithium salt, is a stable analog of adenosine triphosphate (ATP) with a molecular weight of approximately 546.98 g/mol. It is primarily used in biochemical research as a non-hydrolyzable analog of ATP, which allows for the study of ATP-dependent processes without the complications arising from hydrolysis. ATP|AS functions as a non-selective P2 purinergic receptor agonist and has been shown to activate various P2X and P2Y receptors.

Scientific Research Applications

ATP|AS (tetralithium salt) has diverse applications in scientific research, including:

- Biochemical Research It is widely used in studies of purinergic signaling pathways and receptor pharmacology.

- Pharmacological Studies ATP|AS facilitates the investigation of receptor-mediated signaling pathways and is valuable in studies involving nucleotide hydrolysis and the interaction with various enzymes and proteins that utilize ATP in their mechanisms.

- ATP-dependent enzyme systems It can be used as a substrate and inhibitor of ATP-dependent enzyme systems . It is hydrolyzed very slowly by phosphatases and most ATPases. Once thiophosphorylated, proteins are resistant to protein phosphatases .

- Agonist of P2 purinergic receptors It serves as a potent agonist for P2 purinergic receptors, which are involved in numerous physiological processes. It acts as a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors .

Case Studies

- Heat Shock Protein Function ATP enhances the chaperone function of HSP18, a small heat shock protein. HSP18 was preincubated with ATP, and the aggregation of native CS was monitored at 43°C .

- DNA N-acetylglucosamine analogs synthesis Adenosine 5′-[γ-thio]triphosphate tetralithium salt is used as a reagent in the synthesis of DNA N-acetylglucosamine analogs .

- Norepinephrine uptake Preincubation of cells with norepinephrine (NE) and ATPγS tetralithium salt resulted in a persistent increase in uptake of NE, while similar pretreatment with ATP did not show this increase .

- Calcium influx ATPγS tetralithium salt increased Ca2+ influx in a dose-dependent manner .

- Prostaglandin E2 production Dose-dependent increases in the production of prostaglandin E2 (PGE2) were also observed after ATPγS tetralithium salt treatment .

Data Table

Mechanism of Action

ATP|AS (tetralithium salt) exerts its effects by mimicking the natural ATP molecule. It binds to and activates P2Y2 and P2Y11 receptors, which are G protein-coupled receptors involved in various cellular processes. Upon binding, it triggers a cascade of intracellular signaling events, including the activation of ion channels and the release of secondary messengers such as calcium ions .

Comparison with Similar Compounds

Comparison with Structurally Similar ATP Analogs

Structural Modifications and Hydrolysis Resistance

Key Observations:

- ATPγS vs. AMP-PNP/ADPNP: While ATPγS retains partial hydrolysis susceptibility due to residual enzymatic activity (e.g., by eIF4A helicase ), AMP-PNP and ADPNP are fully non-hydrolyzable due to imido-group substitution. This makes the latter ideal for trapping ATPase intermediates .

- Solubility : ATPγS has lower solubility (<1 mg/ml) compared to ATP (disodium salt), which may require buffer optimization for experimental use .

ATPγS (Tetralithium Salt)

- Receptor Signaling : Acts as a potent agonist for P2Y1 receptors in respiratory rhythm generation under hypoxia .

- Enzyme Studies : Substrate for eIF4A helicase, enabling analysis of RNA unwinding without full hydrolysis .

- Calcium Signaling : Induces intracellular calcium flux in microglial migration studies .

AMP-PNP/ADPNP (Tetralithium Salts)

Q & A

Basic Research Question

- Chromatography : Monitor hydrolysis byproducts (e.g., ADP) via HPLC, ensuring ≤12% impurity .

- Radiolabeling : Use [γ-³²P]ATP in parallel assays; absence of radioactive phosphate release confirms stability .

- Kinetic Assays : Compare ATP|AS with ATP in time-dependent activity loss (e.g., ATPase-coupled NADH oxidation).

How to analyze ATP|AS-induced protein stabilization effects when traditional unfolding assays show variability?

Advanced Research Question

ATP|AS stabilizes proteins like α-crystallin by 4.5 kJ/mol, but variability may arise from aggregation or buffer interference .

Solutions :

- Use differential scanning calorimetry (DSC) to directly measure thermal stability shifts.

- Employ circular dichroism (CD) spectroscopy to track secondary structural changes.

- Validate purity via mass spectrometry and exclude contaminants (e.g., residual EDTA from buffer systems).

What are optimal storage and handling protocols for ATP|AS to maintain stability in long-term studies?

Basic Research Question

- Storage : Aliquot and store at −20°C in anhydrous conditions to prevent lithium salt precipitation .

- Reconstitution : Dissolve in PBS (pH 7.2–7.4) at 10 mg/mL, avoiding repeated freeze-thaw cycles .

- Verification : Check solubility and activity via light-scattering assays or enzymatic activity tests after storage .

How to address discrepancies in substrate binding affinity when ATP|AS is used in place of ATP in kinase assays?

Advanced Research Question

ATP|AS may exhibit altered binding due to imido/thiophosphate modifications.

Approach :

- Use surface plasmon resonance (SPR) to directly compare binding kinetics between ATP and ATP|AS .

- Test ATPase mutants deficient in hydrolysis to decouple binding from catalytic effects .

- Analyze allosteric modulation via Förster resonance energy transfer (FRET)-based conformational sensors.

Which control experiments are essential when using ATP|AS to ensure specificity in ATP-dependent processes?

Basic Research Question

- Negative Controls : Include non-hydrolyzable analogs (e.g., AMP-PCP) to rule out analog-specific artifacts .

- Hydrolysis Verification : Use malachite green assays to confirm absence of phosphate release .

- Competition Assays : Titrate ATP against ATP|AS to determine IC₅₀ values for binding competition.

What advanced kinetic models explain the prolonged interaction of ATP|AS with ABC transporters observed in EPR studies?

Advanced Research Question

ATP|AS stabilizes OF states in TmrAB transporters, but traditional two-state models fail under turnover conditions .

Proposed Models :

- Three-State Model : Introduce an occluded intermediate state to account for transient conformations.

- Irreversible Rate Constants : Add a rate constant (k₂) to model irreversible transitions under hydrolysis.

- Energy Landscape Analysis : Use Markov state modeling to simulate Mg²⁺-dependent stabilization effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.